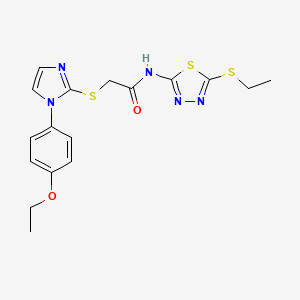![molecular formula C16H19N5 B2600953 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine CAS No. 1097163-83-1](/img/structure/B2600953.png)
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and 1,3-dicarbonyl compounds
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to facilitate the handling of potentially hazardous reagents. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolo[2,3-d]pyrimidine core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with an amine group instead of an imine.
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-ol: Contains a hydroxyl group instead of an imine.
Uniqueness
The imine group in 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine provides unique reactivity and binding properties compared to its amine and hydroxyl analogs. This uniqueness can be exploited in designing compounds with specific biological activities or chemical properties.
This detailed overview highlights the significance of this compound in various fields, emphasizing its synthetic versatility and potential applications
Properties
IUPAC Name |
2,5,6-trimethyl-7-(2-pyridin-2-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-11(2)21(9-7-13-6-4-5-8-18-13)16-14(10)15(17)19-12(3)20-16/h4-6,8H,7,9H2,1-3H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHZDKZJNQTISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=NC(=C12)N)C)CCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine](/img/structure/B2600870.png)
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)

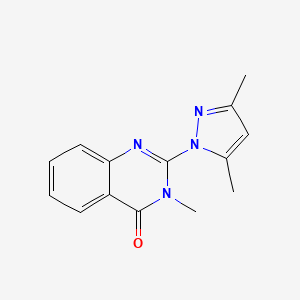
![N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2600876.png)
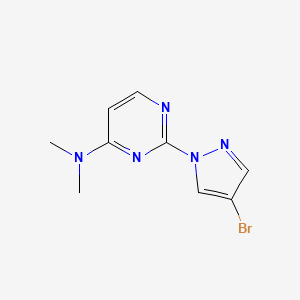
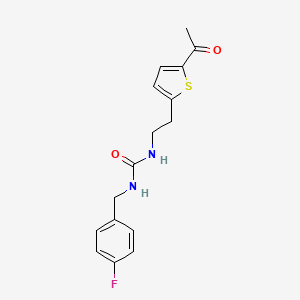
![N-(5-chloro-2-methoxyphenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2600880.png)
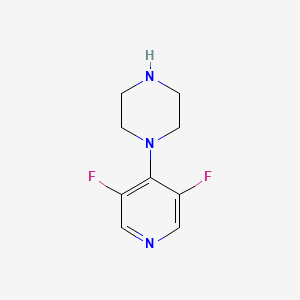
![12-(1,3-dimethyl-1H-pyrazole-5-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2600884.png)
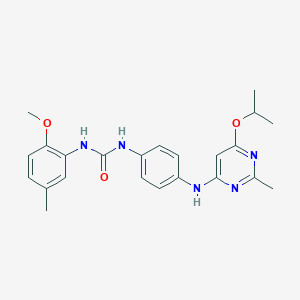
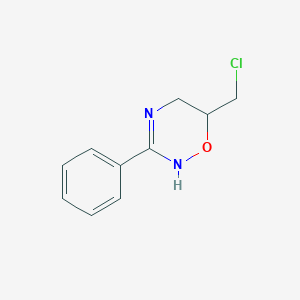
![2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2600889.png)
